molecular formula C17H15ClN2OS B2446196 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 941912-04-5

2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2446196
CAS No.: 941912-04-5
M. Wt: 330.83
InChI Key: YTMMEVBEQCKPGH-UHFFFAOYSA-N
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Description

2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C17H15ClN2OS and its molecular weight is 330.83. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research has explored the use of imidazole derivatives, including compounds like 2-((3-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole, as corrosion inhibitors. For instance, Prashanth et al. (2021) investigated the efficacy of similar imidazole derivatives in protecting mild steel in acidic solutions. These derivatives demonstrated significant corrosion inhibition, attributed to their strong adsorption on the metal surface, which followed the Langmuir model (Prashanth et al., 2021).

Spectroscopic Analysis and Molecular Docking

Thomas et al. (2018) reported on the solvent-free synthesis of imidazole derivatives, including structural analyses through IR, FT-Raman, and NMR techniques. These compounds showed potential in molecular docking, indicating potential applications in molecular biology and pharmacology (Thomas et al., 2018).

Biological Activities

Research by Ramanathan (2017) focused on the synthesis and biological studies of various imidazole derivatives, highlighting their antimicrobial and anticancer activities. This research emphasizes the significance of the imidazole ring in medicinal chemistry due to its ionizable nature and pharmaceutical importance (Ramanathan, 2017).

Surface and Quantum Chemical Studies

Singh et al. (2017) conducted a study on the corrosion inhibition performance of imidazole derivatives for steel in a CO2 saturated brine solution. The study integrated quantum chemical calculations to support experimental results, indicating the broad applicability of these compounds in corrosion inhibition (Singh et al., 2017).

Synthesis and Structure-Activity Relationship

Almansa et al. (2003) synthesized a series of 1,5-diarylimidazoles, including structures similar to this compound, evaluating their potential as COX-2 inhibitors. This study exemplifies the use of imidazole derivatives in developing new pharmacological agents (Almansa et al., 2003).

Experimental and Quantum Chemical Investigation

Ouakki et al. (2018) investigated the corrosion inhibition of steel using imidazole derivatives in hydrochloric acid. Their research combined experimental methods with quantum chemical calculations, highlighting the multifaceted applications of these compounds in material science (Ouakki et al., 2018).

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-21-15-7-5-13(6-8-15)16-10-19-17(20-16)22-11-12-3-2-4-14(18)9-12/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMMEVBEQCKPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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